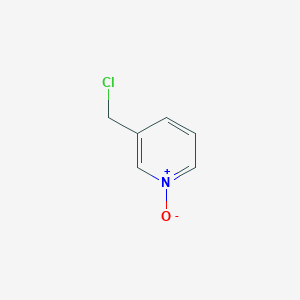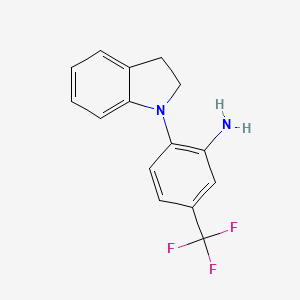
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine
Overview
Description
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, or 2-(2,3-DHPTA, is a synthetic compound that has been widely studied for its potential uses in a variety of scientific research applications. It has been used in laboratory studies to investigate the biochemical and physiological effects of its mechanism of action and to explore the advantages and limitations of its use in laboratory experiments.
Scientific Research Applications
Luminescent Properties
- Near-Infrared Luminescence : The synthesis of neodymium and ytterbium complexes containing 2-(2,2,2-trifluoroethyl)-1-indone, a compound structurally similar to 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, showcases their luminescent properties, particularly in the near-infrared region (Li et al., 2014).
Applications in Synthesis and Chemistry
- Antifungal Activities : Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, prepared from similar compounds, exhibit promising antifungal activities, offering potential as agricultural fungicides (Xu & Fan, 2011).
- Cytotoxic Agents : The synthesis of novel derivatives from similar indole compounds demonstrates their potential as cytotoxic agents, particularly against breast cancer cell lines (Modi et al., 2011).
Synthesis and Structural Analysis
- Synthesis of Derivatives : A new β-diketone analogous to the subject compound has been employed for the synthesis of lanthanide complexes, demonstrating its utility in synthesizing complex molecular structures (Li et al., 2012).
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPKNJOSOOJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

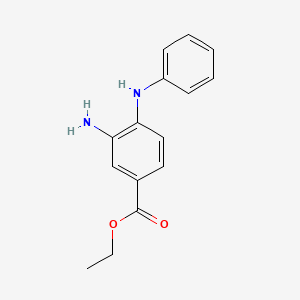
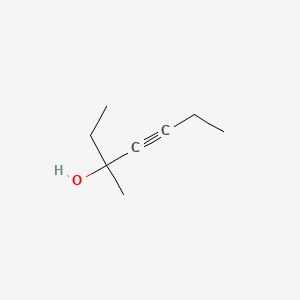
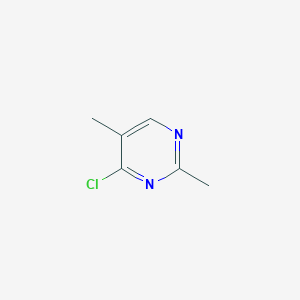
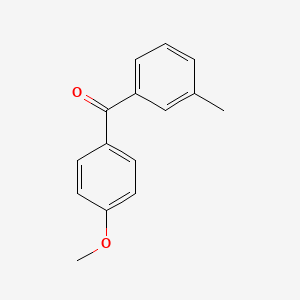
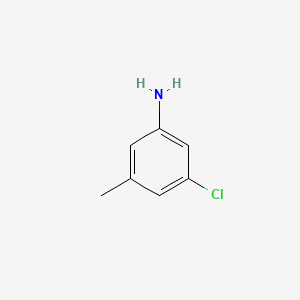
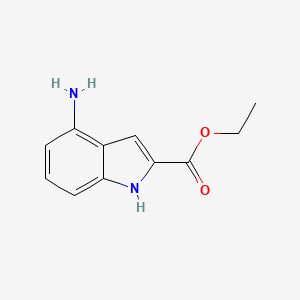
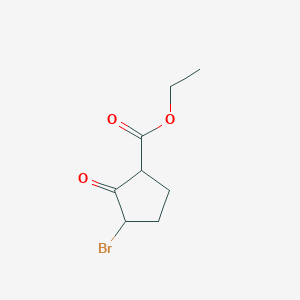

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)

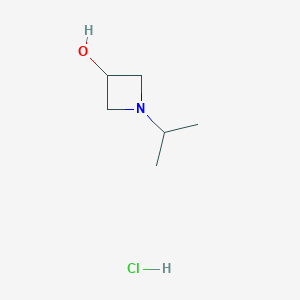
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
